Bienvenue dans la boutique en ligne BenchChem!

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

SAR Stereochemistry Scaffold Diversity

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 721413-92-9) is a synthetic small molecule with a tetrahydroacridine core, a 9-carboxylic acid group, a 2-methyl substituent, and a 4-benzylidene moiety. It belongs to a family of compounds where the tetrahydroacridine-9-carboxylic acid scaffold is emerging as a privileged structure: recent studies have validated it as the starting point for a novel class of antibiotics targeting Gram-positive pathogens by inhibiting type I signal peptidase, with an optimized derivative (C09) demonstrating in vivo efficacy in a murine MRSA skin infection model.

Molecular Formula C22H19NO2
Molecular Weight 329.399
CAS No. 721413-92-9
Cat. No. B2693552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
CAS721413-92-9
Molecular FormulaC22H19NO2
Molecular Weight329.399
Structural Identifiers
SMILESCC1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
InChIInChI=1S/C22H19NO2/c1-14-11-16(13-15-7-3-2-4-8-15)21-18(12-14)20(22(24)25)17-9-5-6-10-19(17)23-21/h2-10,13-14H,11-12H2,1H3,(H,24,25)/b16-13-
InChIKeyATJAFMBXOWIHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 721413-92-9): A Structurally Differentiated Acridine Scaffold for Antibiotic and CNS Lead Discovery


4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 721413-92-9) is a synthetic small molecule with a tetrahydroacridine core, a 9-carboxylic acid group, a 2-methyl substituent, and a 4-benzylidene moiety . It belongs to a family of compounds where the tetrahydroacridine-9-carboxylic acid scaffold is emerging as a privileged structure: recent studies have validated it as the starting point for a novel class of antibiotics targeting Gram-positive pathogens by inhibiting type I signal peptidase, with an optimized derivative (C09) demonstrating in vivo efficacy in a murine MRSA skin infection model [1]. This compound's specific substitution pattern differentiates it from the core scaffold and positions it as a unique intermediate for SAR exploration in both antimicrobial and CNS programs.

Why Substitution of CAS 721413-92-9 Requires Evidence-Based Comparator Analysis in Tetrahydroacridine Procurement


The tetrahydroacridine-9-carboxylic acid series exhibits extreme sensitivity to peripheral substitution in terms of biological target engagement. The 4-benzylidene-2-methyl derivative (CAS 721413-92-9) occupies a specific structural niche that is not interchangeable with close analogs. The 2-methyl group introduces a chiral center, adding stereochemical complexity absent in des-methyl analogs like 4-benzylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 22320-39-4), which can influence target binding and pharmacokinetics . Furthermore, the electron-donating or -withdrawing nature of the benzylidene substituent is a critical determinant of antimicrobial potency in this class, as demonstrated by SAR studies where modification of the aryl ring drastically altered anti-MRSA activity [1]. Therefore, generic substitution without quantitative comparator data risks selecting a compound with a fundamentally different biological profile, undermining SAR continuity and lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (721413-92-9) vs. Structural Analogs


Structural Uniqueness: 2-Methyl Substitution vs. Des-Methyl Analog CAS 22320-39-4

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (C22H19NO2, MW 329.39 g/mol) possesses a 2-methyl substituent that introduces a stereogenic center and increases steric bulk compared to the des-methyl analog 4-benzylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 22320-39-4; C21H17NO2, MW 315.37 g/mol) . This structural difference is quantified by a molecular weight increase of 14.02 g/mol and the addition of a chiral sp3 carbon. In related tetrahydroacridine antibiotic SAR campaigns, the introduction of substituents at the 2-position was shown to be a critical optimization vector for improving potency and metabolic stability, with certain 2-alkyl substitutions enhancing anti-MRSA activity by over 4-fold compared to the unsubstituted scaffold [1]. The chiral center also offers the potential for enantiomer-specific biological activity, a level of differentiation unavailable with the achiral des-methyl analog.

SAR Stereochemistry Scaffold Diversity

Benzylidene Substituent Advantage: Unsubstituted Phenyl vs. Methoxy Analog CAS 721413-88-3

The target compound features an unsubstituted benzylidene group (phenyl ring without electron-donating or withdrawing groups), distinguishing it from the 4-methoxy analog 4-(4-methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 721413-88-3, MW 359.4 g/mol) [1][2]. The difference in the Hammett σp constant is measurable: -OCH3 has a σp of -0.27 (electron-donating), while -H has a σp of 0.00. This electronic difference directly impacts molecular properties such as logP (calculated logP of target compound: ~4.7 vs. methoxy analog: ~4.1) [1][2]. In tetrahydroacridine antibiotic optimization, the electronic character of the 4-substituent was found to be a key determinant of anti-MRSA activity, with certain halogenated aryl groups enhancing potency to MIC values as low as 0.5 µg/mL against MRSA, while unsubstituted or electron-rich aryl groups showed reduced potency [3]. The unsubstituted phenyl ring of the target compound serves as a neutral baseline for SAR expansion, allowing researchers to independently explore electronic effects without confounding pre-existing substituent bias.

Electronic Effects Antimicrobial SAR Drug Design

Computed Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. Core Scaffold

The target compound exhibits a calculated logP (XLogP3) of 6.057, significantly higher than the core scaffold 1,2,3,4-tetrahydroacridine-9-carboxylic acid (logP ~2.8) and the des-methyl analog (logP ~5.3) [1]. This enhanced lipophilicity, driven by the combined effect of the 4-benzylidene and 2-methyl groups, places the compound in a distinct region of chemical space. While the increased logP may improve membrane permeability, it also exceeds typical oral drug-likeness guidelines (logP ≤5) [2]. This property profile suggests the compound is best suited as a tool compound for in vitro target engagement studies or as a scaffold for further optimization to reduce lipophilicity, rather than as a direct in vivo candidate. The computed topological polar surface area (TPSA) of 50.3 Ų remains within the favorable range for blood-brain barrier penetration (typically <90 Ų), indicating potential CNS accessibility if solubility challenges are addressed through formulation or structural modification [1].

ADME LogP Drug-likeness Physicochemical Profiling

Evidence Gap: Absence of Direct Biological Profiling vs. Validated Class Lead C09

A systematic search of primary literature and authoritative databases (PubChem, BindingDB, ChEMBL) reveals no published IC50, MIC, or Kd values for 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (721413-92-9) as of the search date . This contrasts with the extensively profiled lead compound C09 from the tetrahydroacridine-9-carboxylic acid series, which demonstrated MIC values of 0.5–2 µg/mL against MRSA and MSSA strains, SPase I inhibition with a favorable binding affinity, and significant in vivo efficacy in a murine MRSA skin infection model [1]. The target compound is currently positioned as a building block or screening library member (offered at 95% purity by Enamine, MolCore, and other vendors) rather than a biologically validated lead . This evidence gap is not a disqualification but a critical procurement consideration: researchers intending biological evaluation must plan for de novo screening rather than relying on existing potency data.

Data Gap Screening Library Anti-MRSA SPase I Inhibition

Optimal Application Scenarios for Procuring 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (721413-92-9)


Structure-Activity Relationship (SAR) Expansion of Anti-MRSA Tetrahydroacridine Antibiotics

Procure CAS 721413-92-9 as a key intermediate for systematic SAR exploration at the 4-position of the tetrahydroacridine scaffold. The unsubstituted benzylidene group serves as a neutral baseline for introducing diverse aryl substituents, enabling direct comparison with the methoxy analog (CAS 721413-88-3) and the validated lead C09 [1]. The compound's 2-methyl group adds stereochemical complexity that can be correlated with enantiomer-specific antimicrobial activity, an optimization axis unexplored in the published C09 series [1].

CNS Drug Discovery: Cholinesterase Inhibitor Lead Generation

The tetrahydroacridine core is historically associated with acetylcholinesterase inhibition, and the computed TPSA of 50.3 Ų suggests blood-brain barrier permeability potential [2]. The compound's elevated logP (6.057) differentiates it from more hydrophilic analogs and may confer advantages for CNS target engagement, provided solubility is managed through formulation [2]. Use this compound as a starting point for synthesizing derivatives with balanced lipophilicity for Alzheimer's disease or neuropathic pain programs.

Chemical Biology Tool Compound for Membrane Disruption Studies

The high logP of CAS 721413-92-9, combined with the tetrahydroacridine core's demonstrated ability to disrupt bacterial membranes as shown for C09, makes this compound suitable for membrane integrity assays [3]. The unsubstituted benzylidene group eliminates confounding electronic effects, allowing isolation of the scaffold's intrinsic membrane-perturbing properties. This is valuable for mechanistic studies aiming to decouple SPase I inhibition from membrane disruption.

Synthetic Methodology Development on the Tetrahydroacridine Scaffold

The 9-carboxylic acid group provides a versatile handle for amide coupling, esterification, and other derivatization reactions. The compound's 4-benzylidene exocyclic double bond offers opportunities for reduction, epoxidation, or cycloaddition chemistry that are not available on the fully saturated core scaffold . Procure this compound as a substrate for developing novel synthetic routes to functionalized acridines, supporting medicinal chemistry campaigns across multiple therapeutic areas.

Quote Request

Request a Quote for 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.